Benzyl 2,3-dihydrofuran-3-carboxylate
Description
Benzyl 2,3-dihydrofuran-3-carboxylate is an organic compound featuring a dihydrofuran ring substituted with a benzyl ester group at the 3-position. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol. The dihydrofuran ring (partially saturated furan) imparts unique stereoelectronic properties, while the benzyl ester group enhances lipophilicity, influencing solubility and reactivity. This compound is of interest in synthetic organic chemistry, particularly in the development of fragrances, pharmaceuticals, and agrochemical intermediates.
Properties
CAS No. |
97222-13-4 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
benzyl 2,3-dihydrofuran-3-carboxylate |
InChI |
InChI=1S/C12H12O3/c13-12(11-6-7-14-9-11)15-8-10-4-2-1-3-5-10/h1-7,11H,8-9H2 |
InChI Key |
DKJMMUTYHUSFPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CO1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize benzyl 2,3-dihydrofuran-3-carboxylate, we compare it structurally and functionally with three categories of analogs: (1) benzyl esters, (2) dihydrofuran derivatives, and (3) aromatic heterocycles. Key physicochemical and biological properties are summarized in Table 1.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Comparisons
- Benzyl Alcohol : While benzyl alcohol (C₇H₈O) shares the benzyl moiety, it lacks the dihydrofuran-carboxylate backbone. Its higher water solubility and simpler metabolism (glucuronidation) contrast with the esterase-dependent hydrolysis pathway of this compound .
- 2,3-Benzofurandiol : This compound (C₈H₆O₃) contains a fully aromatic benzofuran ring with two hydroxyl groups. The absence of ester functionality reduces its lipophilicity compared to the target compound, but its diol groups increase oxidative susceptibility .
- Diphenylmethanol: A benzhydryl alcohol (C₁₃H₁₂O) with two phenyl groups, this analog exhibits higher molecular weight and lower solubility.
Toxicity and Metabolic Considerations
- Benzyl Alcohol Byproduct: Hydrolysis of the target compound could release benzyl alcohol, which is associated with respiratory and neurotoxic effects at high doses . This contrasts with 2,3-benzofurandiol, which may generate quinone intermediates upon oxidation .
Research Findings and Gaps
- Synthetic Applications : this compound has been used as a precursor in asymmetric catalysis, leveraging the chirality of the dihydrofuran ring.
- Toxicity Data: Limited studies exist on its chronic exposure effects, though benzyl alcohol’s toxicity profile suggests caution in applications requiring metabolic stability .
- Comparative Stability : Accelerated stability testing (40°C/75% RH) shows 90% retention after 30 days, outperforming 2,3-benzofurandiol (70% retention under identical conditions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
